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Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodobenzaldehyde
(also known as 5-lodosalicylaldehyde), a valuable building block in medicinal chemistry and
organic synthesis. While extensive theoretical studies on this specific molecule are not yet
prevalent in scientific literature, this document outlines a robust computational methodology for
its theoretical analysis, based on established practices for similar aromatic aldehydes. This
guide also presents a detailed, verified experimental protocol for its synthesis and collates its
key physicochemical properties.

Physicochemical Properties

2-Hydroxy-5-iodobenzaldehyde is a solid, appearing as a white to light yellow or orange
powder or crystal.[1] It is recognized for its utility as an intermediate in the synthesis of more
complex molecules, including potential anti-inflammatory and antimicrobial agents.[2]
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Property Value Reference
Molecular Formula C7Hsl02

Molecular Weight 248.02 g/mol

CAS Number 1761-62-2 [3]

Melting Point 98-100 °C (lit.) [3]

White to Light yellow/orange
Appearance

powder
Purity >95.0% (GC)
Synonyms 5-lodosalicylaldehyde [3]

Experimental Protocol: Synthesis of 2-Hydroxy-5-
iodobenzaldehyde

The following protocol describes a general and effective method for the synthesis of 2-
Hydroxy-5-iodobenzaldehyde from salicylaldehyde.[3]

Materials:
o Salicylaldehyde (1 mmol)

e Dichloromethane (CH2zCl2) or 1,2-dichloroethane ((CH2Cl)z2) (to make a 0.1 M solution)

o Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (PhsPAuNTf2) (0.025 mmol, 19 mg)
e N-lodosuccinimide (NIS) (1.1 mmol, 248 mg)

o Standard laboratory glassware

o Magnetic stirrer

e Thin Layer Chromatography (TLC) apparatus

« Rotary evaporator
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Column chromatography setup

Procedure:

Dissolution: In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by
dissolving it in either dichloromethane or 1,2-dichloroethane.

Catalyst Addition: To the stirred solution, add triphenylphosphorane
bis(trifluoromethylsulfonyl)imide (PhsPAUNTf2).

lodinating Agent Addition: Following the catalyst, add N-iodosuccinimide (NIS) to the reaction
mixture.

Reaction: Stir the mixture at room temperature. The reaction can also be conducted under
reflux conditions to potentially increase the rate.

Monitoring: Monitor the progress of the reaction for the complete conversion of
salicylaldehyde using Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced
pressure using a rotary evaporator.

Purification: The resulting crude product should be purified by column chromatography to
obtain pure 2-Hydroxy-5-iodobenzaldehyde.
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Synthesis Workflow for 2-Hydroxy-5-iodobenzaldehyde
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Caption: Synthesis workflow for 2-Hydroxy-5-iodobenzaldehyde.
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Theoretical Studies: A Methodological Approach

While specific computational studies on 2-Hydroxy-5-iodobenzaldehyde are not readily

available, this section outlines a robust and widely accepted protocol for its theoretical

investigation using Density Functional Theory (DFT). This methodology is based on successful

analyses of similar substituted benzaldehydes and other aromatic systems.[4][5][6][7]

Computational Protocol

The following protocol details the steps for a comprehensive theoretical analysis of the

molecule.

o Geometry Optimization:

[e]

Method: Density Functional Theory (DFT).
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5]

Basis Set: 6-311++G(d,p).[4][5] This basis set is recommended for its balance of accuracy
and computational cost, providing a good description of electron correlation and
polarization.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Procedure: The initial molecular structure of 2-Hydroxy-5-iodobenzaldehyde is built and
optimized to find the global minimum on the potential energy surface. A frequency
calculation is then performed to confirm that the optimized structure is a true minimum
(i.e., no imaginary frequencies).

 Vibrational Analysis:

[e]

[e]

Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at
the same level of theory (B3LYP/6-311++G(d,p)).

Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The
calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for
anharmonicity and other systematic errors, allowing for a more accurate comparison with
experimental spectra.[5][8]
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o Significance: The analysis helps in the assignment of experimental vibrational bands to
specific molecular motions (e.g., C=0 stretch, O-H bend).

» Electronic Properties Analysis:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

» Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's
chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap
suggests higher reactivity.

o Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge
distribution and identify electrophilic and nucleophilic sites.

» Significance: The MEP is invaluable for predicting how the molecule will interact with
other species, highlighting regions prone to electrophilic or nucleophilic attack.

o Natural Bond Orbital (NBO) Analysis:

o Procedure: NBO analysis is performed on the optimized structure to investigate charge
delocalization, hyperconjugative interactions, and the nature of chemical bonds.[2][5][9]

o Significance: This analysis provides a quantitative picture of the Lewis structure, bond
polarities, and the stabilizing effects of electron delocalization within the molecule.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.q-chem.com/Teaching%20Materials/QChemCompLabs/Lab4-NBO.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8319014/
https://www.cup.uni-muenchen.de/ch/compchem/pop/nbo2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Workflow for Theoretical Analysis of 2-Hydroxy-5-iodobenzaldehyde
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Caption: Proposed workflow for the theoretical analysis of 2-Hydroxy-5-iodobenzaldehyde.

Conclusion
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2-Hydroxy-5-iodobenzaldehyde is a significant compound with practical applications in
chemical synthesis. While this guide provides a solid foundation with a detailed synthesis
protocol and known physical properties, the area of its theoretical and computational
characterization remains largely unexplored. The proposed methodological framework for DFT
calculations offers a clear pathway for future research to elucidate its electronic structure,
reactivity, and spectroscopic properties. Such studies would not only contribute to a
fundamental understanding of this molecule but also enhance its application in rational drug
design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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